

Certificate of Analysis (CoA) parameters for N-Cbz-4-oxo-D-proline

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Compound of Interest		
Compound Name:	N-Cbz-4-oxo-D-proline	
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A comprehensive guide to the quality assessment of **N-Cbz-4-oxo-D-proline**, a crucial building block for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of its key quality parameters against its L-enantiomer, N-Cbz-4-oxo-L-proline, supported by detailed experimental protocols for accurate evaluation.

Comparative Analysis of Certificate of Analysis (CoA) Parameters

The quality and purity of **N-Cbz-4-oxo-D-proline** are critical for its successful application in sensitive downstream processes such as peptide synthesis and drug discovery. A Certificate of Analysis (CoA) provides a summary of the quality control tests performed on a specific batch of the product. Below is a comparative table outlining the typical CoA parameters for **N-Cbz-4-oxo-D-proline** and its enantiomeric counterpart, N-Cbz-4-oxo-L-proline. While specific values may vary between suppliers and batches, this table presents representative data based on available specifications and analytical data for closely related compounds.



Parameter	N-Cbz-4-oxo-D- proline (Typical Specification)	N-Cbz-4-oxo-L- proline (Reported Experimental Value)	Analytical Method
Appearance	White to off-white solid	White solid	Visual Inspection
Purity (by HPLC)	≥ 98.0%	99.2%[1]	HPLC
Enantiomeric Excess	≥ 99.0%	99.8%[1]	Chiral HPLC
Optical Rotation	Positive value (specifics vary)	Negative value (specifics vary)	Polarimetry
Melting Point	Supplier-specific	Supplier-specific	Melting Point Apparatus
Molecular Formula	C13H13NO5[2]	C13H13NO5	Mass Spectrometry
Molecular Weight	263.25 g/mol [2]	263.25 g/mol	Mass Spectrometry

Experimental Protocols

Accurate determination of the quality parameters listed above is essential. The following are detailed methodologies for key experiments.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of the compound by separating it from any nonenantiomeric impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).



• Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

 Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Procedure:

Equilibrate the column with the initial mobile phase composition.

Inject 10 μL of the prepared sample.

Run the gradient program to elute the compound and any impurities.

 The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Determination of Enantiomeric Purity by Chiral HPLC

This is a critical experiment to confirm the stereochemical integrity of the D-enantiomer and quantify the presence of the undesired L-enantiomer.

Instrumentation: HPLC system with a UV detector.

• Column: A polysaccharide-based chiral stationary phase column (e.g., CHIRALPAK® IA or AD-H, 250 mm x 4.6 mm, 5 μm particle size).[3]

 Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA). A typical mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1).[3]

• Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV at 220 nm.

 Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.



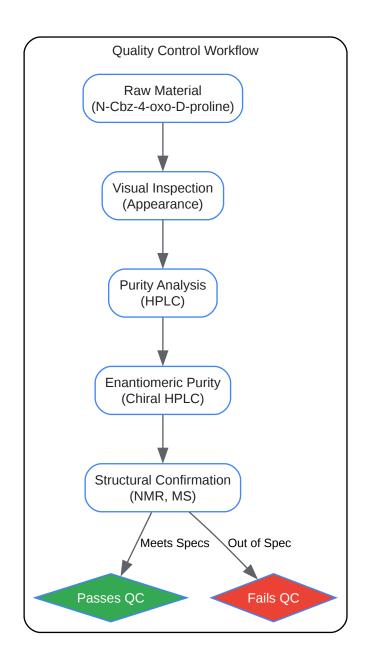
• Procedure:

- Equilibrate the chiral column with the mobile phase.
- Inject 10 μ L of the sample solution.
- The two enantiomers will be separated into two distinct peaks.
- The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers using the formula: e.e. (%) = [(Area_D Area_L) / (Area_D + Area_L)] x 100.

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of the quality control process for **N-Cbz-4-oxo-D-proline** and its application in peptide synthesis.

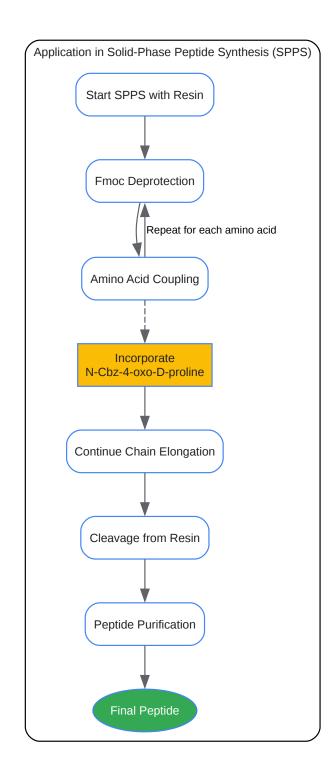




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Caption: Quality Control Workflow for N-Cbz-4-oxo-D-proline.





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Caption: Workflow for Solid-Phase Peptide Synthesis.



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- 3. impactfactor.org [impactfactor.org]
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